molecular formula C28H22N2O5S2 B12024541 Benzyl 2-(4-acetoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 617696-97-6

Benzyl 2-(4-acetoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12024541
CAS No.: 617696-97-6
M. Wt: 530.6 g/mol
InChI Key: LLHIQSRDJQZXOD-HZHRSRAPSA-N
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Description

Benzyl 2-(4-acetoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex polyheterocyclic compound It features a thiazolo[3,2-a]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(4-acetoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multicomponent reactions (MCRs). These reactions are efficient, atom-economical, and selective, making them suitable for synthesizing complex polyheterocycles . One common synthetic route involves the Ugi-Zhu three-component reaction, followed by a cascade aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration process . The reaction is often carried out in toluene as the solvent, with ytterbium (III) triflate as the Lewis acid catalyst, and microwave-dielectric heating to increase the overall yield and reduce reaction time .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of multicomponent reactions and the use of efficient catalysts and heating methods can be scaled up for industrial applications. The use of microwave-dielectric heating and Lewis acid catalysts can enhance the efficiency and yield of the synthesis process, making it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(4-acetoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, especially at the thiophene ring.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylidene and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Benzyl 2-(4-acetoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 2-(4-acetoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s polyheterocyclic structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. The presence of sulfur and nitrogen atoms in the thiazolo[3,2-a]pyrimidine core can facilitate interactions with metal ions and other biomolecules, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-(4-acetoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its highly functionalized structure, which includes multiple reactive sites and heteroatoms. This makes it a versatile compound for various chemical reactions and applications in scientific research. Its ability to undergo multicomponent reactions efficiently and its potential biological activities further distinguish it from other similar compounds.

Biological Activity

Benzyl 2-(4-acetoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family. Its unique structure incorporates various functional groups, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula of the compound is C20H20N2O4SC_{20}H_{20}N_2O_4S with a molecular weight of approximately 396.45 g/mol. The structural features include:

Property Details
IUPAC Name This compound
Molecular Weight 396.45 g/mol
Functional Groups Thiazole, Pyrimidine, Ester

Antimicrobial Activity

Recent studies have demonstrated that compounds related to thiazolopyrimidines exhibit significant antimicrobial properties. For instance, derivatives of thiazolopyrimidine have shown effective inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus.

A bioassay conducted on similar thiazolopyrimidine derivatives revealed:

Bacterial Strain Inhibition Rate (%)
Escherichia coli72.5
Staphylococcus aureus68.0

These findings suggest that the compound may possess similar antimicrobial efficacy due to structural similarities.

Anticancer Activity

The anticancer potential of thiazolopyrimidine derivatives has been explored extensively. In vitro studies indicated that certain derivatives exhibit cytotoxic effects against leukemia HL-60 cells, with IC50 values around 158.5 ± 12.5 μM. This suggests that the compound could be a candidate for further development in cancer therapeutics.

The proposed mechanism of action for benzyl thiazolopyrimidine derivatives involves:

  • Enzyme Inhibition : Interaction with specific enzymes that are crucial for cellular proliferation.
  • Receptor Binding : Modulation of receptor activity related to cancer cell growth.
  • Induction of Apoptosis : Triggering programmed cell death pathways in malignant cells.

Study 1: Antimicrobial Efficacy

A recent study published in MDPI assessed the antimicrobial properties of thiazolopyrimidine derivatives. The results indicated a strong correlation between structural features and biological activity, highlighting the importance of functional groups in enhancing efficacy against microbial pathogens .

Study 2: Anticancer Properties

Research conducted on various thiazolopyrimidine compounds revealed their potential as anticancer agents. The study focused on cell line assays where compounds showed significant inhibition of cell viability in cancerous cells compared to normal cells .

Properties

CAS No.

617696-97-6

Molecular Formula

C28H22N2O5S2

Molecular Weight

530.6 g/mol

IUPAC Name

benzyl (2E)-2-[(4-acetyloxyphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H22N2O5S2/c1-17-24(27(33)34-16-20-7-4-3-5-8-20)25(22-9-6-14-36-22)30-26(32)23(37-28(30)29-17)15-19-10-12-21(13-11-19)35-18(2)31/h3-15,25H,16H2,1-2H3/b23-15+

InChI Key

LLHIQSRDJQZXOD-HZHRSRAPSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)OC(=O)C)/SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)OC(=O)C)SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5

Origin of Product

United States

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